12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
The compound 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one is a nitrogen- and sulfur-containing heterocyclic molecule with a complex tricyclic scaffold. Its structure includes a nitro group at position 12, a phenyl substituent at position 5, and a thia (sulfur) atom at position 6. The tricyclic framework comprises fused 5-, 6-, and 7-membered rings, creating a rigid, puckered geometry. Structural determination of such compounds often relies on X-ray crystallography refined using programs like SHELXL, which is widely employed for small-molecule analysis . Conformational analysis of its non-planar rings may utilize Cremer-Pople puckering coordinates, a method developed to quantify ring distortions in cyclic systems .
Properties
IUPAC Name |
12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S/c20-15-13-12(17-8-18(15)9-4-2-1-3-5-9)11-6-10(19(21)22)7-16-14(11)23-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKVXOQIYZWGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=C3C=C(C=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the nitro and phenyl groups. Common reagents used in the synthesis include nitrobenzene, thiophene, and various nitrogen-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions on the phenyl ring can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The phenyl ring and thia-triazatricyclo framework contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
The compound 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS: 1556400-59-9) serves as a key structural analogue . A comparative analysis is provided below:
| Property | Target Compound | 11,13-Dimethyl Analogue |
|---|---|---|
| Substituents | 12-Nitro, 5-phenyl | 11,13-Dimethyl |
| Molecular Formula | C₁₆H₁₁N₅O₃S (estimated*) | C₁₄H₁₄N₄OS |
| Molecular Weight | ~377.36 g/mol (estimated*) | 182.27 g/mol |
| Key Functional Groups | Nitro (electron-withdrawing), phenyl (aromatic) | Methyl (electron-donating) |
| Potential Reactivity | Nitro group may enhance electrophilic substitution | Methyl groups may stabilize via steric effects |
Note: Exact molecular formula and weight for the target compound are inferred based on IUPAC nomenclature and comparison with the analogue.
- In contrast, the methyl groups in the analogue are electron-donating, which could stabilize the tricyclic core against oxidation .
- Steric Considerations : The phenyl group at position 5 in the target compound may induce steric hindrance, altering ring puckering dynamics compared to the smaller methyl substituents in the analogue. Cremer-Pople parameters (e.g., puckering amplitude q and phase angle φ) could quantify these differences, though specific data are unavailable in the provided evidence .
Conformational Dynamics
The tricyclic core’s puckering is influenced by substituent placement. For example:
- Sulfur Atom Role : The thia (sulfur) atom at position 8 likely enhances ring rigidity via its larger atomic radius and polarizability, a feature common to both compounds .
Research Findings and Limitations
- Structural Insights : The Cremer-Pople method and SHELX tools provide frameworks for analyzing these compounds, but experimental data (e.g., X-ray structures, puckering parameters) are absent in the provided evidence.
- Knowledge Gaps: Detailed reactivity, solubility, or biological activity data are unavailable. Further studies are needed to explore the nitro group’s role in catalysis or drug design.
Biological Activity
The compound 12-nitro-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one (CAS No. 293735-80-5) is a heterocyclic compound characterized by a complex fused ring structure that includes triazole and thiophene moieties. Its unique chemical architecture suggests potential biological activities, particularly in the fields of antimicrobial , anticancer , and antioxidant research.
| Property | Value |
|---|---|
| Molecular Formula | C13H10N4O2S |
| Molecular Weight | 324.31 g/mol |
| Purity | 98% |
| CAS Number | 293735-80-5 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 12-nitro-5-phenyl-8-thia-triazatricyclo derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting strong antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, derivatives of triazole compounds have shown promising results in inhibiting cell proliferation in lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action is often linked to the inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis .
A specific study reported that a compound with structural similarities exhibited an IC50 value of 1.95 μM against TS, highlighting its potential as an anticancer agent . The structure-activity relationship (SAR) indicates that modifications at specific positions on the phenyl ring can enhance activity, with ortho-substituted compounds showing superior efficacy compared to meta or para substitutions .
Antioxidant Activity
The antioxidant properties of triazole-based compounds have also been noted, with some derivatives displaying significant free radical scavenging abilities. This activity can be critical in mitigating oxidative stress-related diseases and enhancing overall cellular health .
The biological mechanisms through which 12-nitro-5-phenyl-8-thia-triazatricyclo compounds exert their effects include:
- Inhibition of Key Enzymes : Compounds have been shown to inhibit enzymes such as thymidylate synthase, crucial for DNA replication.
- Cell Cycle Arrest : Many derivatives induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis and function is a common mechanism observed with related structures.
Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of various triazole derivatives against MCF-7 and HCT-116 cell lines. The results indicated that compound modifications significantly influenced cytotoxicity levels:
- Compound A: IC50 = 1.1 μM (MCF-7)
- Compound B: IC50 = 2.6 μM (HCT-116)
These findings suggest that strategic chemical modifications can enhance therapeutic efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds against common pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
The results demonstrated significant antimicrobial activity, supporting the potential use of these compounds in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
